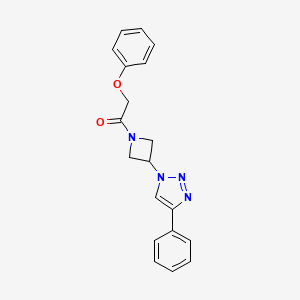

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

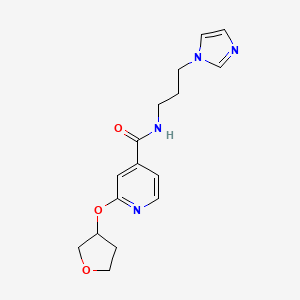

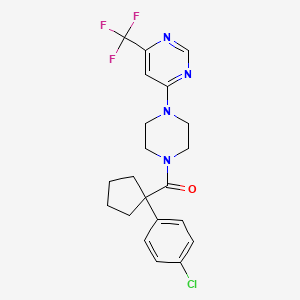

“2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone” is a complex organic compound that contains a 1,2,3-triazole ring, which is a five-membered nitrogen-containing heterocycle . This type of structure is often found in various bioactive compounds, including those with antibacterial, anticancer, and anti-hypercholesterolemic actions . The compound also contains a phenyl group and an azetidin-1-yl group, which may contribute to its biological activity .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring, a phenyl group, and an azetidin-1-yl group . The 1,2,3-triazole ring is a five-membered nitrogen-containing heterocycle, which is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .科学的研究の応用

Antimicrobial Applications

- Antimicrobial Agents : Compounds with 1,2,3-triazole derivatives demonstrate significant antimicrobial properties, particularly against bacterial and fungal strains. For instance, a study on 1,2,3-triazole-pyrazole hybrids revealed their broad-spectrum antibacterial activity against various strains (Pervaram et al., 2017). Similarly, novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols exhibited significant antimicrobial activity (Shaikh et al., 2014).

Antifungal Applications

- Antifungal Agents : The incorporation of 1,2,3-triazole derivatives in compounds has shown effectiveness against phytopathogenic fungi. For example, a series of 4-(aryloxy)- and 4-(arylthio)azetidin-2-ones demonstrated antifungal activity, particularly against Phycomycetes (Arnoldi et al., 1990).

Anti-Tubercular Applications

- Anti-Tubercular Activity : Azetidinone derivatives comprising 1,2,4-triazole have been studied for their potential anti-tubercular properties. Specific azetidinone analogues showed promising activity against Mycobacterium tuberculosis H37RV strain, highlighting their therapeutic potential in tuberculosis treatment (Thomas et al., 2014).

Enzyme Inhibition and Antioxidant Properties

- Enzyme Inhibition and Antioxidant Properties : Schiff base compounds with 1,2,4-triazole have been synthesized to study their enzyme inhibition and antioxidant activities. These compounds have shown significant bioactivity, enhanced upon chelation with metal ions (Sumrra et al., 2018).

Anti-Inflammatory Activity

- Anti-Inflammatory Applications : The synthesis of compounds such as 4-thiazolidinone derivatives using 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides has shown potential for anti-inflammatory applications. These compounds exhibit anti-exudative activity, making them candidates for non-steroidal anti-inflammatory drug development (Golota et al., 2015).

Corrosion Inhibition

- Corrosion Inhibition : Schiff bases including triazole derivatives have been studied for their potential as corrosion inhibitors. These compounds show promising efficiency in protecting materials such as carbon steel in corrosive environments (Hegazy et al., 2012).

将来の方向性

The future directions for research on “2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . Molecular docking studies could provide new insights for developing these compounds as potential therapeutic agents .

作用機序

Target of Action

Compounds with similar structures, such as 1,2,3-triazoles, have been reported to have significant antifungal activity . They are known to interact with key functional proteins in bacterial cell division , suggesting that this compound might have similar targets.

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures, such as 1,2,3-triazoles, have been reported to have significant antifungal activity . This suggests that the compound might affect similar biochemical pathways, leading to downstream effects that inhibit the growth of fungi.

Result of Action

Similar compounds have been reported to induce apoptosis in cells , suggesting that this compound might have similar effects.

特性

IUPAC Name |

2-phenoxy-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-19(14-25-17-9-5-2-6-10-17)22-11-16(12-22)23-13-18(20-21-23)15-7-3-1-4-8-15/h1-10,13,16H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJPORWFPJKQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2718427.png)

![2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2718429.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2718431.png)

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2718441.png)

![1-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2718446.png)

![2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B2718449.png)